2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
Overview
Description
2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is a chemical compound that features a pyridine ring substituted with a methanol group and a tert-butyl(dimethyl)silyl-protected hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole in an organic solvent like methylene chloride. The starting material, 6-hydroxymethylpyridin-2-ylmethanol, undergoes silylation to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale silylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The tert-butyl(dimethyl)silyl group can be removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Major Products Formed
Oxidation: Formation of 6-formylpyridin-2-ylmethanol or 6-carboxypyridin-2-ylmethanol.
Reduction: Formation of 6-({[tert-butyl(dimethyl)silyl]oxy}methyl)piperidin-2-ylmethanol.
Substitution: Formation of 6-hydroxymethylpyridin-2-ylmethanol.
Scientific Research Applications
2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- involves its interaction with specific molecular targets. The tert-butyl(dimethyl)silyl group provides steric protection, allowing selective reactions at other functional groups. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions, which can be exploited in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar protective groups used in organic synthesis.
4-Iodobenzoic acid: Another compound with a functional group that can undergo similar substitution reactions.
Uniqueness
2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is unique due to its combination of a pyridine ring and a tert-butyl(dimethyl)silyl-protected hydroxymethyl group. This combination allows for selective reactions and applications in various fields, making it a versatile compound in research and industry.
Properties
CAS No. |
150058-64-3 |
---|---|
Molecular Formula |
C13H23NO2Si |
Molecular Weight |
253.41 g/mol |
IUPAC Name |
[6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]methanol |
InChI |
InChI=1S/C13H23NO2Si/c1-13(2,3)17(4,5)16-10-12-8-6-7-11(9-15)14-12/h6-8,15H,9-10H2,1-5H3 |
InChI Key |
SUODSUFRTNERDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC(=N1)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.